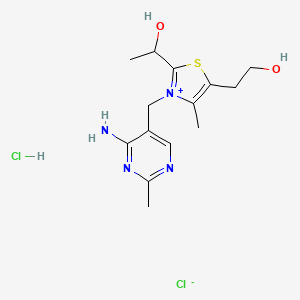

Hydroxyethylthiamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyethylthiamine hydrochloride is a chemical compound with the molecular formula C14H22Cl2N4O2S and a molecular weight of 381.32 g/mol . It is a derivative of thiamine (vitamin B1), which plays a crucial role in cellular metabolism. This compound is used in various analytical and research applications, particularly in the determination of free thiamine in biological tissues .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyethylthiamine hydrochloride typically involves the reaction of thiamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

- Thiamine is dissolved in an appropriate solvent, such as water or ethanol.

- Ethylene oxide is added to the solution, and the mixture is stirred at a controlled temperature.

- The reaction is monitored until the desired product is formed.

- The product is then purified through crystallization or other suitable methods to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of thiamine and ethylene oxide in industrial reactors.

- Continuous monitoring and control of reaction conditions, such as temperature and pressure, to ensure optimal yield.

- Purification of the product through industrial-scale crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thioethers.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiamine derivatives.

科学的研究の応用

Hydroxyethylthiamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) for the determination of thiamine levels.

Biology: Employed in studies involving thiamine metabolism and its role in cellular processes.

Industry: Utilized in the production of fortified foods and supplements to ensure adequate thiamine intake.

作用機序

Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .

類似化合物との比較

Hydroxyethylthiamine hydrochloride can be compared with other thiamine derivatives, such as:

Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in various metabolic reactions.

Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.

Sulbutiamine: A synthetic derivative of thiamine that crosses the blood-brain barrier more effectively.

This compound is unique in its specific application for analytical purposes and its role in enhancing thiamine availability in biological tissues .

生物活性

Hydroxyethylthiamine hydrochloride (HET) is a derivative of thiamine (vitamin B1) that exhibits significant biological activity, particularly in metabolic processes. This article reviews the biological activity of HET, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

Overview of this compound

HET is synthesized from thiamine and is known for its enhanced bioavailability and stability compared to its parent compound. It acts as a coenzyme in various enzymatic reactions crucial for carbohydrate metabolism and energy production.

HET functions primarily through its conversion to thiamine diphosphate (TDP), which serves as a cofactor for several key enzymes involved in metabolic pathways:

- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

- Alpha-Ketoglutarate Dehydrogenase : Plays a critical role in the citric acid cycle.

- Transketolase : Involved in the pentose phosphate pathway, essential for nucleotide synthesis.

The action of HET is not limited to enzymatic roles; it also participates in non-coenzymatic functions such as:

- Modulating oxidative stress through antioxidant properties.

- Influencing neurotransmitter synthesis and nerve signal transmission .

Efficacy in Clinical Trials

A double-blind, placebo-controlled study demonstrated that thiamine and its derivatives, including HET, significantly improve clinical symptoms in conditions related to thiamine deficiency. For instance, patients suffering from seasonal ataxia showed marked improvement when treated with thiamine, indicating that HET could have similar beneficial effects due to its structural similarity and biological roles .

Case Studies

- Seasonal Ataxia Syndrome :

- Metabolic Disorders :

Comparative Biological Activity

To better understand the biological activity of HET relative to other thiamine derivatives, the following table summarizes key attributes:

| Compound | Coenzyme Function | Antioxidant Activity | Bioavailability | Clinical Use |

|---|---|---|---|---|

| Thiamine | Yes | Moderate | Moderate | General deficiency treatment |

| Hydroxyethylthiamine | Yes | High | High | Potential treatment for metabolic disorders |

| Thiamine Diphosphate (TDP) | Yes | Low | Low | Essential cofactor in metabolism |

特性

IUPAC Name |

1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVZEQHKSIBGCR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。